molecular formula C15H24BrNO3 B1652778 N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide CAS No. 1609395-84-7

N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide

Cat. No.: B1652778
CAS No.: 1609395-84-7
M. Wt: 346.26
InChI Key: MGUXNJVGTAJAEZ-UHFFFAOYSA-N
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Description

N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide is a chemical compound with the molecular formula C15H23NO3·HBr and a molecular weight of 346.26 g/mol . This compound is known for its unique structure, which includes a cyclopentanamine moiety attached to a 2,4,5-trimethoxybenzyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
  • N-(2,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide
  • N-(2,4,5-trimethoxybenzyl)cyclooctanamine hydrobromide

Uniqueness

N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide is unique due to its specific cyclopentanamine structure, which imparts distinct chemical and physical properties. Compared to its analogs with different ring sizes, this compound may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]cyclopentanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.BrH/c1-17-13-9-15(19-3)14(18-2)8-11(13)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUXNJVGTAJAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCC2)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-84-7
Record name Benzenemethanamine, N-cyclopentyl-2,4,5-trimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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